methyl 1,3-thiazolidine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNAVLHRAPNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902920 | |
| Record name | NoName_3496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60667-24-5 | |
| Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carbomethoxythiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl thiazolidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | methyl 1,3-thiazolidine-4-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Methyl 1,3 Thiazolidine 4 Carboxylate
Established Synthetic Pathways to the 1,3-Thiazolidine Core
The synthesis of the 1,3-thiazolidine ring system, a key structural motif in various biologically active compounds, is a well-established area of heterocyclic chemistry. The formation of this five-membered ring containing both sulfur and nitrogen atoms typically involves the cyclocondensation of a β-aminothiol with a carbonyl compound. For methyl 1,3-thiazolidine-4-carboxylate, the core structure is derived from the amino acid L-cysteine or its corresponding ester.
Condensation Reactions with Aldehyde and Thiazolidine (B150603) Precursors
The most prevalent method for constructing the 1,3-thiazolidine-4-carboxylic acid framework is the condensation reaction between L-cysteine and an aldehyde. ekb.eg This reaction proceeds by the nucleophilic attack of the amino group of cysteine on the carbonyl carbon of the aldehyde, forming a transient Schiff base or imine intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to cyclization and the formation of the stable thiazolidine ring. researchgate.net This process is often carried out in a mixed solvent system, such as water and ethanol. ekb.egmdpi.com
The reaction is versatile and can accommodate a wide range of aldehydes, leading to various 2-substituted thiazolidine derivatives. mdpi.comnanobioletters.com For instance, the reaction of L-cysteine with acetaldehyde (B116499) yields 2-methyl-1,3-thiazolidine-4-carboxylic acid. researchgate.net The stereochemistry at the C4 position is typically retained from the parent L-cysteine, resulting in the (4R) configuration. researchgate.net However, a new stereocenter is created at the C2 position, leading to the formation of a mixture of diastereomers (cis and trans isomers), the ratio of which can be influenced by the reaction solvent and conditions. nanobioletters.com
| Thiol Precursor | Aldehyde/Ketone | Resulting Thiazolidine Core | Reference |
|---|---|---|---|
| L-Cysteine | Acetaldehyde | 2-methyl-1,3-thiazolidine-4-carboxylic acid | researchgate.net |
| L-Cysteine | p-Hydroxy Benzaldehyde derivative | 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid | nanobioletters.com |
| L-Cysteine | Benzaldehyde | 2-Phenyl-1,3-thiazolidine-4-carboxylic acid | mdpi.com |
| L-Cysteine | Formaldehyde (B43269) | 1,3-thiazolidine-4-carboxylic acid | rsc.org |
Esterification Strategies for Methyl Carboxylate Formation
To obtain the target compound, this compound, the carboxylic acid functional group of the thiazolidine core must be converted into a methyl ester. The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the thiazolidine-4-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the formation of the methyl ester product. masterorganicchemistry.com
Alternative modern esterification methods can also be employed, which often proceed under milder conditions. These can involve the use of coupling reagents that activate the carboxylic acid. For example, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form an active intermediate that readily reacts with methanol. nih.gov Another approach involves the use of silica (B1680970) chloride as an efficient heterogeneous catalyst for the esterification of carboxylic acids with alcohols.
| Carboxylic Acid Substrate | Esterification Method/Reagents | Product | Reference |
|---|---|---|---|
| Generic Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |
| Nω-nitro-l-arginine | EDC, 1-Hydroxybenzotriazole, Methanol | Nω-nitro-l-arginine methyl ester | nih.gov |
| Generic Carboxylic Acid | Silica Chloride, Alcohol | Ester | organic-chemistry.org |
One-Pot Synthesis Approaches for Thiazolidine Derivatives
To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot synthesis methodologies have been developed for thiazolidine derivatives. nih.gov These approaches combine multiple reaction steps, such as condensation and cyclization, into a single procedural operation without isolating intermediates. For the synthesis of related thiazolidin-4-ones, one-pot, three-component reactions involving an amine, an aldehyde, and thioglycolic acid are frequently reported. nih.govnih.govekb.eg
This strategy can be adapted for the synthesis of methyl 1,3-thiazolidine-4-carboxylates. A one-pot approach could involve the direct reaction of L-cysteine methyl ester with an aldehyde. In this scenario, the ester is prepared beforehand or formed in situ, and the subsequent condensation and cyclization occur in the same reaction vessel. Research has demonstrated the successful one-pot synthesis of various thiazolidine-4-carboxylic acids by reacting L-cysteine with different aldehydes in a water/ethanol mixture, achieving high to nearly quantitative yields. mdpi.com This highlights the feasibility and efficiency of one-pot procedures for constructing the core thiazolidine structure. mdpi.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Amine, Aldehyde, Thioglycolic Acid | Solvent-free, various catalysts (e.g., FeNi₃-IL MNPs) | 1,3-Thiazolidin-4-one | nih.gov |
| L-cysteine, Aldehydes | Water/Ethanol mixture, 25 °C | 2-substituted-1,3-thiazolidine-4-carboxylic acid | mdpi.com |
| Sulfadiazine, Benzaldehydes, Mercaptoacetic acid | Acetic acid catalyst (conventional, ultrasonic, or microwave) | Thiazolidin-4-one with sulfonamide moiety | ekb.eg |
Chemical Reactivity and Derivatization of this compound Analogs
The thiazolidine ring in this compound contains a sulfur atom that is susceptible to oxidation and a reducible ester group, providing avenues for various chemical transformations and the synthesis of novel derivatives.
Oxidation Reactions and Resulting Products
The sulfur atom in the thiazolidine ring is in its lowest oxidation state and can be readily oxidized to form sulfoxides or sulfones. The oxidation of structurally related 2-thiazolines has been studied, and the outcomes depend significantly on the oxidizing agent employed. researchgate.net For example, oxidation of 2-thiazolidines can yield 2-thiazolines. researchgate.net
More potent oxidizing agents can lead to further oxidation or ring-opening. The use of reagents like potassium peroxymonosulfate (B1194676) (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA) on 2-thiazolines has been shown to cause ring-opening, resulting in the formation of disulfides or sulfonic acids. researchgate.net The reaction of 2-phenyl-substituted thiazolines with potassium permanganate (B83412) (KMnO₄) in the presence of benzoic acid can selectively produce the corresponding thiazoline (B8809763) 1,1-dioxides (sulfones) in excellent yields. researchgate.net These sulfones are highly reactive and sensitive to moisture, readily hydrolyzing to sulfinic acids. researchgate.net This reactivity suggests that direct oxidation of this compound would likely target the sulfur atom, yielding sulfoxides or sulfones, with the potential for ring cleavage under stronger oxidative conditions.
| Substrate | Oxidizing Agent | Resulting Product(s) | Reference |
|---|---|---|---|
| 2-Thiazolidines | Ru/PPh₃ or Ru/TMEDA-catalysed TBHP | 2-Thiazolines | researchgate.net |
| 2-Methyl-2-thiazolines | Oxone® | Ring-opened disulfides | researchgate.net |
| 2-Methyl-2-thiazolines | m-CPBA | Ring-opened products | researchgate.net |
| 2-Phenyl-2-thiazolines | KMnO₄ / Benzoic acid | Thiazoline 1,1-dioxides (Sulfones) | researchgate.net |
| 2-Phenyl-2-thiazolines | Peracetic acid (3 equiv.) | Benzoylamino sulfonic acids | researchgate.net |
Reduction Reactions and Resulting Products
The primary site for reduction in this compound is the methyl ester group. The saturated thiazolidine ring itself is generally stable to common reducing agents. The ester functionality can be readily reduced to a primary alcohol using powerful hydride-donating reagents.
The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction would convert the methyl carboxylate group into a hydroxymethyl group, yielding (1,3-thiazolidin-4-yl)methanol. This transformation provides a key intermediate for further derivatization, allowing for the introduction of new functional groups via reactions of the primary alcohol. While less reactive, sodium borohydride (B1222165) (NaBH₄) can also be used for ester reduction, although it often requires higher temperatures or the use of additives to achieve the transformation. The integrity of the thiazolidine ring is typically maintained under these conditions, allowing for selective modification of the ester side chain.
| Functional Group | Reducing Agent | Resulting Functional Group | General Reaction |
|---|---|---|---|
| Methyl Ester (-COOCH₃) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Ester Reduction |
| Methyl Ester (-COOCH₃) | Sodium Borohydride (NaBH₄) (harsher conditions) | Primary Alcohol (-CH₂OH) | Ester Reduction |
Nucleophilic Substitution Reactions on the Thiazolidine Ring
The thiazolidine ring of this compound contains a secondary amine at the N-3 position, which serves as a primary site for nucleophilic substitution reactions. While the user prompt mentions an "indole moiety," this is not present in the specified compound; therefore, this section will focus exclusively on reactions involving the thiazolidine nucleus. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, readily participating in acylation and alkylation reactions.
N-Acylation is a common transformation used to protect the nitrogen atom or to introduce functional groups that can be further elaborated. This reaction typically involves treating the thiazolidine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a base. For instance, the parent acid, thiazolidine-4-carboxylic acid, can be readily N-acetylated using acetic anhydride. nanobioletters.combiosynth.com This transformation is crucial for modifying the compound's properties and for directing subsequent reactions. nanobioletters.comontosight.ai The resulting N-acetyl derivative can then be used in further synthetic steps, such as reactions involving the carboxylic acid group. sinovid.com
Table 1: Examples of N-Acylation on the Thiazolidine Ring
| Reactant | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| Thiazolidine-4-carboxylic acid | Acetic anhydride | N-Acetyl-thiazolidine-4-carboxylic acid | Protection of the amine group for further synthesis. | nanobioletters.combiosynth.com |
| 3-Acetyl-4-thiazolidinecarboxylic acid | N-(phenylmethylene)benzenesulfonamide | Product of reaction between cyclic N-acyl-α-amino acid and sulfonamide | Demonstrates reactivity of N-acylated derivatives. | sinovid.com |
Similarly, N-alkylation can be achieved, although it is less commonly documented for this specific ester. These reactions would involve treating this compound with an alkyl halide or another electrophilic alkyl source to introduce an alkyl group onto the nitrogen atom. Such modifications are fundamental in diversifying the chemical space of thiazolidine derivatives for various applications.
Hydrolysis and Cyclization Reactions
This compound can undergo hydrolysis at two main sites: the methyl ester and the thiazolidine ring itself. Base- or acid-catalyzed hydrolysis of the methyl ester group is a standard transformation that yields the corresponding thiazolidine-4-carboxylic acid. mcmaster.ca
More complex is the hydrolysis of the thiazolidine ring. The ring's stability is pH-dependent, and under certain acidic or basic conditions, it can undergo ring-opening. rsc.org This process can proceed through either C-N or C-S bond cleavage, leading to the formation of intermediates like iminiums or sulfonium (B1226848) ions. rsc.org Studies on related thiazolidine structures have shown that the reaction can be complex, sometimes proceeding through multiple base-catalyzed steps. researchgate.net
The thiazolidine ring is also a key precursor for cyclization reactions, most notably in the generation of azomethine ylides for 1,3-dipolar cycloadditions. researchgate.net The decarboxylative condensation of thiazolidine-4-carboxylic acids with aldehydes or ketones generates non-stabilized azomethine ylides. These reactive intermediates can be trapped in situ by dipolarophiles, such as dimethyl acetylenedicarboxylate, to construct novel, fused heterocyclic systems in a stereoselective manner. researchgate.net
Another significant cyclization pathway involves intramolecular reactions. For instance, after removing a protecting group from the nitrogen (like a Boc group), the resulting secondary amine can act as an intramolecular nucleophile, attacking a carbonyl group elsewhere in the molecule to form a bicyclic lactam. rsc.org This strategy provides an efficient route to complex chiral bicyclic structures. rsc.org
Role as a Synthetic Building Block in Complex Molecule Construction
Thiazolidine-4-carboxylic acids and their esters, such as this compound, are recognized as highly versatile chiral building blocks in organic synthesis. researchgate.netnovapublishers.com Their utility stems from the inherent chirality derived from L-cysteine and the presence of multiple functional groups that can be selectively manipulated.
A primary application is in the synthesis of complex heterocyclic systems. As mentioned, they are precursors to azomethine ylides, which undergo [3+2] cycloaddition reactions to yield fused pyrrolo[1,2-c]thiazole derivatives. researchgate.net This method is powerful for creating polycyclic structures with controlled stereochemistry.
In medicinal chemistry, these thiazolidine derivatives serve as scaffolds for the development of novel therapeutic agents. Researchers have synthesized series of these compounds and evaluated them as inhibitors for enzymes like the neuraminidase of the influenza A virus. nih.govresearchgate.net In one such study, a synthesized thiazolidine derivative showed potent inhibitory activity, suggesting that the thiazolidine ring is a promising scaffold for designing new antiviral drugs. nih.gov The ability to easily generate a library of derivatives by modifying the substituents on the thiazolidine ring makes it an attractive starting point for drug discovery programs. nih.govnih.gov
Table 2: Applications of Thiazolidine-4-Carboxylate Derivatives as Building Blocks
| Application Area | Synthetic Transformation | Resulting Structure/Compound Class | Reference |
|---|---|---|---|
| Heterocyclic Synthesis | 1,3-Dipolar cycloaddition via azomethine ylide | 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles | researchgate.net |
| Medicinal Chemistry | Scaffold for inhibitor design | Influenza Neuraminidase Inhibitors | nih.govresearchgate.net |
| Asymmetric Synthesis | Chiral precursor for target synthesis | Enantiopure bicyclic lactams | rsc.orgnovapublishers.com |
Industrial Synthesis Considerations and Process Optimization
While specific documentation on the industrial-scale synthesis of this compound is limited, general principles for the process optimization of related thiazolidine derivatives can be considered. The synthesis of the core structure typically involves a cyclocondensation reaction between L-cysteine (or its ester) and an aldehyde (in this case, formaldehyde). mcmaster.canovapublishers.com
For industrial applications, the optimization of this reaction would focus on several key parameters to ensure high yield, purity, cost-effectiveness, and environmental sustainability ("green chemistry").
Key Optimization Parameters:
Catalyst: The choice of catalyst is crucial. While the reaction can proceed without one, various catalysts, including novel options like β-cyclodextrin-SO3H or nano-Fe3O4@SiO2-supported ionic liquids, have been shown to improve yields and reaction times for similar thiazolidine syntheses. nih.gov
Solvent and Reaction Conditions: There is a significant trend towards developing solvent-free or aqueous reaction conditions to minimize the use of volatile organic compounds. nih.gov Techniques such as ultrasound-assisted synthesis have also been employed to accelerate the reaction and improve efficiency. nih.gov
Molar Ratio of Reactants: Optimizing the stoichiometry of the reactants is a fundamental aspect of process chemistry. For related syntheses, varying the molar ratio of the amine, aldehyde, and thiol components has been shown to significantly impact the yield of the final thiazolidine product.
Temperature and Reaction Time: These parameters are intrinsically linked and must be carefully controlled to maximize product formation while minimizing side reactions or degradation.
Purification: Developing an efficient, scalable purification protocol is essential. This could involve crystallization, chromatography, or other techniques suitable for large-scale production, with a focus on minimizing solvent use and product loss.
Biological Activities and Pharmacological Spectrum of Methyl 1,3 Thiazolidine 4 Carboxylate Derivatives
Antimicrobial Activity Studies
The thiazolidin-4-one nucleus is a critical pharmacophore that has been explored for its antimicrobial properties. Derivatives have shown notable efficacy against a range of microorganisms, including clinically relevant drug-resistant bacteria and pathogenic fungi.
Efficacy against Drug-Resistant Bacterial Strains (e.g., Methicillin-resistant Staphylococcus aureus, Escherichia coli)
Derivatives of 1,3-thiazolidine-4-carboxylic acid have demonstrated significant potential as agents against methicillin-resistant Staphylococcus aureus (MRSA). A study investigating 2-substituted 1,3-thiazolidine-4-carboxylic acids found that several synthesized compounds exhibited better antibacterial activity against four different MRSA strains compared to standard treatments. researchgate.net Specifically, compounds designated as 8, 9, and 10 in the study showed significant activity against MRSA. researchgate.net
Further research into 2,3-diaryl-thiazolidin-4-ones revealed broad-spectrum antibacterial activity. nih.gov One of the most active compounds, labeled as compound 5, was particularly effective against resistant strains of MRSA, Pseudomonas aeruginosa, and E. coli, proving more potent than ampicillin. nih.gov Another study highlighted two compounds, 3a and 3b, which showed promising antibiofilm activity against MRSA and E. coli. nih.gov Compound 3a had biofilm inhibitory concentrations (BICs) of 8.23 µg/mL against MRSA and 6.62 µg/mL against E. coli. nih.gov Compound 3b was even more potent, with BICs of 2.22 µg/mL against MRSA and 2.03 µg/mL against E. coli. nih.gov
| Compound/Derivative | Bacterial Strain | Activity (MIC/BIC) | Reference |
|---|---|---|---|
| Compound 5 (2,3-diaryl-thiazolidin-4-one) | MRSA, E. coli | More potent than ampicillin | nih.gov |
| Compound 3a | MRSA | BIC: 8.23 µg/mL | nih.gov |
| Compound 3a | E. coli | BIC: 6.62 µg/mL | nih.gov |
| Compound 3b | MRSA | BIC: 2.22 µg/mL | nih.gov |
| Compound 3b | E. coli | BIC: 2.03 µg/mL | nih.gov |
Antifungal Efficacy (e.g., Candida spp.)
The antifungal potential of thiazolidin-4-one derivatives has been well-documented, particularly against various Candida species. A study evaluating a series of these compounds found that hydroxy and nitro derivatives were more potent antifungal agents than the standard medication fluconazole (B54011) against Candida albicans. nanobioletters.com Specifically, chloro-substituted compounds demonstrated moderate to maximum growth inhibition against all tested fungal strains. nanobioletters.com
Another investigation into thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed that several compounds exhibited antifungal activity. mdpi.com For instance, alaninate (B8444949) derivatives with a chloro substituent were highly active against C. albicans. mdpi.com Similarly, some 5-arylidene-2,4-thiazolidinediones have shown high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeasts. nih.gov One such derivative, Mycosidine®, has been approved for the topical treatment of infections caused by Candida spp. nih.gov The bioactivity of certain thiazolidine (B150603) 4-one derivatives was also tested against the yeast variety Candida, with results indicating an ability to inhibit fungal growth at various concentrations. cellmolbiol.org
| Compound/Derivative Class | Fungal Species | Observed Efficacy | Reference |
|---|---|---|---|
| Hydroxy and Nitro derivatives | Candida albicans | More potent than fluconazole | nanobioletters.com |
| Chloro-substituted derivatives | Fungal strains | Moderate to maximum inhibition | nanobioletters.com |
| Alaninate derivatives (with chloro substituent) | Candida albicans | High activity | mdpi.com |
| Mycosidine® | Candida spp. | Approved for topical treatment | nih.gov |
Anticancer and Cytotoxic Potential
Thiazolidin-4-one derivatives represent a privileged scaffold in the development of novel anticancer agents. nih.govgalaxypub.co Their derivatives have demonstrated significant cytotoxic and antiproliferative activities across a multitude of human cancer cell lines.
Inhibition of Cancer Cell Proliferation Across Various Cell Lines
The cytotoxic effects of thiazolidin-4-one derivatives have been evaluated against a wide array of cancer cell lines. For example, certain derivatives have shown potent activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and central nervous system (CNS) cancer (SF-268) cell lines. galaxypub.co One compound, in particular, demonstrated impressive cytotoxicity, reducing cell growth by 75% in lung cancer, 97% in melanoma, and 84% in renal cancer cell lines at a 10 µM concentration. galaxypub.co
Other studies have reported significant activity against human colon carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and glioblastoma cells. galaxypub.copharmacophorejournal.com A specific derivative, compound 16, showed a potent cytotoxic effect against the Caco-2 colon cancer cell line with an IC₅₀ of 70 µg/mL. tandfonline.com Furthermore, 2,3-diaryl-4-thiazolidinone derivatives have been identified as potent inhibitors of both lung (A549) and breast (MDA-MB-231) cancer cell lines. pharmacophorejournal.com Some of these compounds exhibited sub-micromolar IC₅₀ values and strong anti-migration activity. galaxypub.co
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4 (long alkyl amide chain derivative) | Lung, Melanoma, Renal | 75-97% growth reduction at 10 µM | galaxypub.co |
| Compound 16 | Caco-2 (Colon) | 70 µg/mL | tandfonline.com |
| Compound 17a (Coumarin hybrid) | MCF-7 (Breast) | 1.03 ± 0.05 µM | galaxypub.co |
| Compound 23 (Umbelliferone hybrid) | A549 (Lung) | 0.96 ± 1.09 µM | nih.gov |
| Compounds 13a & 13b (Benzimidazol hybrids) | HCT116 (Colorectal) | 0.05 & 0.12 mM/ml | galaxypub.co |
| Compound E (Quillaic acid derivative) | HCT116 (Colorectal) | 2.46 ± 0.44 μM | frontiersin.org |
Apoptosis Induction Mechanisms
A primary mechanism through which thiazolidin-4-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. nih.gov A key indicator of apoptosis, the activation of caspase-3, has been observed in cancer cells treated with these derivatives. tandfonline.com For instance, treatment of Caco-2 colon cancer cells with certain thiazolidin-4-ones led to an upregulation of caspase-3, confirming their pro-apoptotic role. tandfonline.com
The Bcl-2 family of proteins, which are crucial regulators of apoptosis, are also targeted by these compounds. nih.gov Elevated levels of anti-apoptotic Bcl-2 proteins are linked to cancer development, and some 2-thioxo-4-thiazolidinone derivatives have been shown to inhibit Bcl-2, thereby promoting cancer cell death. nih.gov Further research has demonstrated that treatment with these derivatives can lead to the mitochondrial release of cytochrome c and the cleavage of poly-(ADP-ribose)-polymerase (PARP), which are hallmark events of apoptosis. galaxypub.co Some compounds have been found to induce apoptosis in human leukemia cells and modulate the expression of factors involved in the DNA damage response pathway. nih.govnih.gov
Cell Cycle Arrest Investigations (e.g., G1 phase)
In addition to inducing apoptosis, thiazolidin-4-one derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various phases, preventing the cells from dividing and growing. Several studies have reported that these compounds can induce cell cycle arrest, particularly in the G0/G1 or G1 phase. pharmacophorejournal.comfrontiersin.org For example, treatment of melanoma cells with a specific derivative resulted in cell cycle arrest in the G0/G1 phase. pharmacophorejournal.com Similarly, a quillaic acid derivative was found to induce a dose-dependent G1 phase arrest in HCT116 colorectal cancer cells. frontiersin.org
Other investigations have revealed cell cycle arrest at different checkpoints. Some hybrids have been shown to arrest cells in the S and G2/M phases, while others induce G2/M phase arrest specifically. nih.gov For instance, a coumarin-thiazolidine hybrid was found to cause cell cycle arrest in the S-phase in MCF-7 breast cancer cells. galaxypub.co This ability to halt the cell cycle at critical checkpoints underscores the potential of these compounds to disrupt the uncontrolled proliferation characteristic of cancer cells.
Antidiabetic and Metabolic Pathway Modulation
Thiazolidine-containing compounds, particularly the thiazolidinedione (TZD) class, are well-established agents in the management of type 2 diabetes mellitus (T2DM). nih.gov Their primary mechanism involves enhancing insulin (B600854) sensitivity in peripheral tissues. nih.govrcsb.org
The principal molecular target for the antidiabetic action of thiazolidinedione derivatives is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. researchgate.netnih.gov
Upon activation by a TZD agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR). rcsb.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. researchgate.net This binding modulates the transcription of numerous genes involved in glucose and lipid homeostasis. nih.gov
Activation of PPARγ leads to several beneficial metabolic effects:
Enhanced Insulin Sensitivity: PPARγ activation upregulates the expression of genes like glucose transporter type 4 (Glut4) and c-Cbl-associated protein (CAP), which are crucial for insulin-mediated glucose uptake in adipose tissue and skeletal muscle. rcsb.orgnih.gov
Adipocyte Differentiation: PPARγ plays a critical role in the differentiation of preadipocytes into mature adipocytes, which are essential for the safe storage of fatty acids. nih.gov
Modulation of Adipokines: Activated PPARγ regulates the secretion of adipokines. It increases the production of adiponectin, which has insulin-sensitizing effects, while decreasing the levels of negative modulators of insulin sensitivity like tumor necrosis factor-α (TNF-α) and resistin. nih.gov
By promoting the storage of lipids in adipose tissue, PPARγ agonists help prevent lipid overload in the liver and skeletal muscle, thereby improving their function and response to insulin. nih.gov
The efficacy of methyl 1,3-thiazolidine-4-carboxylate derivatives as hypoglycemic agents has been demonstrated in various experimental animal models of diabetes. These studies typically use models where diabetes is induced by chemicals like alloxan (B1665706) or streptozotocin (B1681764) (STZ), which damage pancreatic β-cells.
In an alloxan-induced diabetic rat model, certain thiazolidinedione derivatives demonstrated potent antihyperglycemic activity over a 30-day treatment period. nih.gov Two standout compounds reduced blood glucose levels by 69.55% and 66.95%, respectively. nih.gov Similarly, another study using an STZ-induced diabetic rat model found that various N-substituted-methyl-1,3-thiazolidine-2,4-dione molecules exhibited antidiabetic potential comparable to the standard drug glibenclamide. mdpi.com
A study on male Wistar rats with STZ-induced diabetes evaluated several TZD derivatives. While some compounds did not significantly decrease blood glucose levels, one derivative, referred to as C81, attenuated the elevated glucose levels, and another, C40, successfully induced a state of normal blood glucose (euglycemia) by the end of the treatment. nih.gov Research on genetically obese and diabetic KKAy mice also identified a thiazolidinedione derivative that exhibited hypoglycemic activity more than 100 times more potent than the commercial drug pioglitazone. nih.gov
Table 1: Hypoglycemic Activity of Thiazolidine Derivatives in Experimental Models
| Compound/Derivative Class | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Thiazolidinedione derivatives | Alloxan-induced diabetic rats | Compounds 6 and 11 reduced blood glucose by 69.55% and 66.95% respectively. | nih.gov |
| 1-((2,4-dioxothiazolidin-5-yl)methyl)-3-(substitutedbenzenesulfonyl)urea | Sucrose-loaded Sprague–Dawley rats | Several compounds showed substantial antihyperglycemic activity. | mdpi.com |
| Thiazolidine-2,4-diones with N-chromen-3-yl ethyl moiety | Alloxan-induced male Wistar rats | All derivatives showed promising glucose-reducing potential, some equipotent with pioglitazone. | mdpi.com |
| TZD derivatives C40 and C81 | STZ-induced male Wistar rats | C40 generated euglycemia; C81 attenuated hyperglycemia. | nih.gov |
| 5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)-benzyl)-2,4-TZD | Genetically diabetic KKAy mice | Potency >100 times that of pioglitazone. | nih.gov |
Anti-inflammatory and Antioxidant Properties
Beyond their metabolic effects, derivatives of this compound exhibit significant anti-inflammatory and antioxidant activities. These properties are interconnected, as oxidative stress is a known trigger for inflammatory processes. scienceopen.com
Thiazolidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways and mediators involved in the inflammatory response. Mechanistic studies have shown that these compounds can inhibit the activation of Nuclear Factor-κB (NF-κB), a central transcription factor that regulates inflammation. jelsciences.com
The anti-inflammatory action involves targeting several pro-inflammatory molecules:
Cytokines: In a mouse model of carrageenan-induced inflammation, treatment with thiazolidine derivatives attenuated inflammatory pain and was associated with a reduction in the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the spinal cord. scienceopen.com Inhibition of Tumor Necrosis Factor-Alpha (TNF-α) is another mechanism that helps alleviate inflammation. jelsciences.com
Enzymes: Some 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of pro-inflammatory prostanoids. nih.gov
Inflammatory Cascades: Thiazolidine derivatives have been shown to reverse inflammatory cascades mediated by oxidative stress, potentially by down-regulating the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway. jelsciences.com
By targeting these fundamental components of the inflammatory process, these compounds can effectively reduce the signs of inflammation in preclinical models. scienceopen.comjelsciences.com
The antioxidant potential of this compound derivatives has been extensively evaluated using various in vitro assays that measure their ability to scavenge free radicals. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov
In the DPPH assay, antioxidant compounds donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to decolorize the pre-formed blue-green ABTS radical cation. nih.gov
Numerous studies have demonstrated the potent radical scavenging activity of thiazolidine derivatives.
One study found that a series of 5-arylidenethiazolidine-2,4-dione derivatives were more active than the standard antioxidant, ascorbic acid, with IC50 values (the concentration required to scavenge 50% of radicals) ranging from 9.18 to 32.43 µg/mL. mdpi.com
Another investigation of new thiazolidin-4-one derivatives containing a xanthine (B1682287) moiety reported significant DPPH and ABTS scavenging abilities. nih.gov For instance, hydroxyl-substituted derivatives were over five times more active than their parent compounds in the ABTS assay. nih.gov
The antioxidant activity is often influenced by the substituents on the phenyl ring of the molecule. researchgate.net For example, a derivative bearing a nitro group (NO2) showed DPPH radical scavenging activity (91.63%) comparable to that of ascorbic acid. researchgate.net
Table 2: Antioxidant Activity of Thiazolidine Derivatives in DPPH and ABTS Assays
| Derivative Class | Assay | Result (IC50 / EC50 / % Inhibition) | Reference |
|---|---|---|---|
| 5-Arylidenethiazolidine-2,4-diones | DPPH | IC50 range: 9.18–32.43 µg/mL (more active than ascorbic acid) | mdpi.com |
| Oxazinyl-thiazolidin-4-ones | DPPH | Compound 9a IC50: 6.62 µg/mL | mdpi.com |
| Thiazolidin-4-one-xanthine hybrids | DPPH | Hydroxyl derivative 7a5 EC50: 0.025 mg/mL | nih.gov |
| Thiazolidin-4-one-xanthine hybrids | ABTS | Hydroxyl derivative 7b5 EC50: 0.022 mg/mL | nih.gov |
| Phenolic thiazolidine-2,4-diones | DPPH | Compound 5l showed 92.55% scavenging activity. | nih.gov |
| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH | 91.63% inhibition | researchgate.net |
| 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) | DPPH | Compound TZD 5 IC50: 27.50 µM | saudijournals.com |
Enzyme Inhibition Mechanisms of Thiazolidine Esters
Derivatives of this compound have been identified as inhibitors of a wide array of enzymes, highlighting their potential as therapeutic agents for various diseases. The thiazolidinone ring often plays a key role, sometimes acting as a mimic of biological structures like the diphosphate (B83284) group of a native ligand. researchgate.net
Metabolic Enzymes: A series of thiazolidin-4-one derivatives demonstrated potent inhibitory activity against several metabolic enzymes. researchgate.net They were found to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II) with Ki values in the nanomolar range. researchgate.net The same study also reported significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.net
Carbohydrate-Digesting Enzymes: In the context of diabetes, the inhibition of α-amylase, an enzyme responsible for the breakdown of starch, is a key therapeutic strategy. nih.gov Several thiazolidinedione derivatives have shown higher inhibitory potential against α-amylase than the standard drug acarbose (B1664774), with IC50 values as low as 11.8 µg/mL. mdpi.com
Bacterial Enzymes: The 4-thiazolidinone core has been shown to inhibit the bacterial enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. researchgate.net This makes these compounds potential leads for novel antibacterial agents. researchgate.net
Kinases and Proteases: Thiazolidinone derivatives have also been found to inhibit protein kinases and proteases. For example, certain compounds showed high inhibitory activity against PIM-1 and PIM-2 kinases, which are involved in cancer progression. nih.gov Others have been identified as potent inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue damage during chronic inflammation, with one derivative exhibiting an IC50 value of 40 nM. nih.gov
Table 3: Enzyme Inhibition Profile of Thiazolidine Derivatives
| Enzyme Target | Derivative Class | Key Finding (IC50 / Ki) | Reference |
|---|---|---|---|
| Human Carbonic Anhydrase I (hCA-I) | Thiazolidin-4-one derivatives | Ki range: 161.28–943.13 nM | researchgate.net |
| Human Carbonic Anhydrase II (hCA-II) | Thiazolidin-4-one derivatives | Ki range: 151.77–879.89 nM | researchgate.net |
| Acetylcholinesterase (AChE) | Thiazolidin-4-one derivatives | IC50 range: 823.71–984.32 nM | researchgate.net |
| α-Amylase | Thiazolidinedione derivatives | IC50 range: 11.8–21.34 µg/mL | mdpi.com |
| MurB (bacterial enzyme) | 4-Thiazolidinones | (aS)a-Butyl-2-[3-[4-(1,1-dimethylethyl)phenoxy]phenyl]-4-oxo-3-thiazolidineacetic acid IC50: 7.7 µM | researchgate.net |
| PIM-2 Kinase | Thiazolidin-4-one derivatives | Compound 73d IC50: 0.976 µM | nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | 4-Thiazolidinone derivatives | Compound 23 IC50: 40 nM | nih.gov |
Urease Inhibition Studies (e.g., Jack bean, Bacillus pasteurii)
Derivatives of thiazolidine have been investigated for their potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. daneshyari.com This enzymatic activity is a significant factor in the pathogenesis of diseases caused by ureolytic bacteria, such as Helicobacter pylori, and contributes to agricultural and environmental problems. daneshyari.comjcsp.org.pk Studies have explored the inhibitory effects of these derivatives on urease from both plant (Jack bean) and bacterial (Bacillus pasteurii) sources.
A study on a series of thiazolidine-4-carboxylic acid esters revealed them to be potent urease inhibitors. jcsp.org.pk The inhibitory activity was found to be dependent on the nature of the alkyl chain of the ester. For instance, the activity against both Jack bean and Bacillus pasteurii urease increased from the methyl ester to the heptyl ester. Further lengthening of the alkyl chain, as seen in n-octyl and n-nonyl analogues, resulted in decreased inhibitory activity. jcsp.org.pk Notably, 2-Heptyl (4R)-1,3-thiazolidine-4-carboxylate demonstrated potent inhibition with IC50 values of 0.33 µM against Jack bean urease and 0.30 µM against Bacillus pasteurii urease, significantly lower than the standard inhibitor thiourea (B124793) (IC50 = 21.01 µM and 15.66 µM, respectively). jcsp.org.pk Generally, these ester derivatives were more effective against the bacterial urease than the plant-based enzyme. jcsp.org.pk
In another study, a series of 4-thiazolidinone analogs were synthesized and evaluated for their inhibitory activity against Bacillus pasteurii urease. daneshyari.com Several of these compounds exhibited outstanding inhibitory potential, with IC50 values significantly better than that of the reference compound, thiourea (IC50 = 21.25 ± 0.15 μM). For example, compounds with specific substitutions on the phenyl ring attached to the thiazolidinone core showed IC50 values as low as 1.73 ± 0.001 μM. daneshyari.com Similarly, thioxothiazolidinyl-acetamide derivatives have been identified as significant urease inhibitors, with one of the most active compounds, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, displaying an IC50 value of 1.473 µM against Bacillus pasteurii urease. nih.gov This is substantially more potent than the standard inhibitors hydroxyurea (B1673989) (IC50 = 100.21 ± 2.5 µM) and thiourea (IC50 = 23.62 ± 0.84 µM). nih.gov
| Compound | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| 2-Heptyl (4R)-1,3-thiazolidine-4-carboxylate | Jack bean | 0.33 | Thiourea | 21.01 |
| 2-Heptyl (4R)-1,3-thiazolidine-4-carboxylate | Bacillus pasteurii | 0.30 | Thiourea | 15.66 |
| 4-Thiazolidinone analog 20 | Bacillus pasteurii | 1.73 ± 0.001 | Thiourea | 21.25 ± 0.15 |
| 4-Thiazolidinone analog 15 | Bacillus pasteurii | 2.31 ± 0.002 | Thiourea | 21.25 ± 0.15 |
| N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | Bacillus pasteurii | 1.473 | Thiourea | 23.62 ± 0.84 |
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of diabetes mellitus. nih.govrsc.org Thiazolidine derivatives have emerged as potential inhibitors of this enzyme.
Research into thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety has identified compounds with significant in vitro α-amylase inhibitory activity. nih.gov One particular compound, at a concentration of 100 μg/mL, demonstrated a remarkable 90.04% inhibition of the enzyme. nih.govrsc.org The inhibitory effect of these compounds was found to be concentration-dependent, with a notable increase in percentage inhibition when the concentration was raised from 50 μg/mL to 100 μg/mL. nih.gov
Another study focused on novel thiazolidine-4-carboxylic acid derivatives and their inhibitory effects on both α-amylase and α-glucosidase. jpbsci.comresearchgate.net One of the synthesized compounds proved to be an outstanding α-amylase inhibitor, with an IC50 value of 24.13 µg/mL, surpassing the standard drug acarbose (IC50 = 32.27 µg/mL). jpbsci.comresearchgate.net Similarly, a series of thiazolidinedione (TZD) derivatives were evaluated, and one compound, TZDD2, showed the best inhibitory activity against α-amylase with an IC50 value of 18.24 µg/mL. mdpi.com
| Compound Type/Name | Inhibitory Activity | Reference Compound | Reference Activity |
|---|---|---|---|
| Thiazolidine-4-one with pyrazole moiety (Compound 5a ) | 90.04% inhibition at 100 µg/mL | - | - |
| Thiazolidine-4-carboxylic Acid Derivative (Compound 5e ) | IC50 = 24.13 µg/mL | Acarbose | IC50 = 32.27 µg/mL |
| Thiazolidinedione Derivative (TZDD2 ) | IC50 = 18.24 µg/mL | Acarbose | - |
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, XO inhibitors are used clinically to manage these conditions.
A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors. nih.gov In this study, one compound, designated 6k, exhibited the most potent XO inhibitory activity with an IC50 value of 3.56 μmol/L. This level of inhibition was approximately 2.5 times more potent than the clinically used drug allopurinol. nih.gov The structure-activity relationship analysis indicated that the presence of a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. Further kinetic studies revealed that compound 6k acts as a mixed-type inhibitor of xanthine oxidase. nih.gov
| Compound | IC50 (µmol/L) | Reference Compound | Inhibition Type |
|---|---|---|---|
| Thiazolidine-2-thione derivative 6k | 3.56 | Allopurinol | Mixed-type |
Prolyl Endopeptidase Inhibition
Prolyl endopeptidase (PEP) is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues and is implicated in the regulation of various physiological processes. nih.gov Thiazolidine derivatives have been shown to be potent and specific inhibitors of this enzyme.
A study investigating a series of N-blocked L-proline-containing compounds found that introducing a sulfur atom into the pyrrolidine (B122466) ring significantly enhanced inhibitory activity against prolyl endopeptidase from bovine brain. nih.gov Specifically, replacing the pyrrolidine ring with a thiazolidine or thiazolidine aldehyde (thioprolinal) moiety, or converting L-proline to an L-thioproline residue, led to a marked increase in potency. nih.gov
Two derivatives, N-benzyloxycarbonyl-L-thioprolyl-thiazolidine (Z-Thiopro-thiazolidine) and Z-L-Thiopro-L-thioprolinal, demonstrated exceptionally strong inhibition with Ki values of 0.36 nM and 0.01 nM, respectively. These values are significantly lower than that of N-benzyloxycarbonyl-L-prolyl-L-prolinal (Ki = 3.7 nM), which was considered a highly effective inhibitor. nih.gov
| Compound | Ki (nM) | Reference Compound | Reference Ki (nM) |
|---|---|---|---|
| N-benzyloxycarbonyl-L-thioprolyl-thiazolidine | 0.36 | N-benzyloxycarbonyl-L-prolyl-L-prolinal | 3.7 |
| Z-L-Thiopro-L-thioprolinal | 0.01 | N-benzyloxycarbonyl-L-prolyl-L-prolinal | 3.7 |
Other Pharmacological Actions of Thiazolidine Derivatives
The thiazolidine nucleus is a versatile scaffold that has been incorporated into a wide range of biologically active molecules, leading to a broad spectrum of pharmacological activities. researchgate.nete3s-conferences.org Beyond the specific enzyme inhibitions detailed above, thiazolidine derivatives have been reported to possess numerous other therapeutic properties.
These include:
Antimicrobial activity : Thiazolidine derivatives have shown efficacy against various microbial pathogens. researchgate.netiosrjournals.org
Anti-diabetic effects : This class of compounds has been explored for its potential in managing diabetes. researchgate.netorientjchem.org
Anti-cancer properties : Various derivatives have been synthesized and screened for their activity against cancer cell lines. researchgate.netiosrjournals.orgijpdd.org
Anti-inflammatory and analgesic actions : Thiazolidinones have been noted for their anti-inflammatory and pain-relieving effects. researchgate.netorientjchem.orgijpdd.org
Anticonvulsant activity : Certain thiazolidine derivatives have been investigated for their potential in controlling seizures. researchgate.netorientjchem.org
Anti-HIV activity : The thiazolidine ring is present in compounds that have been evaluated for their ability to inhibit the human immunodeficiency virus. researchgate.netorientjchem.org
The diverse biological profile of thiazolidinone derivatives is attributed to the successful addition of various functional groups to the core ring structure, which expands their spectrum of actions. ijpdd.org This has made the thiazolidine scaffold a subject of significant interest for medicinal chemists in the development of new therapeutic agents. orientjchem.org
Mechanistic Elucidation of Biological Action of Methyl 1,3 Thiazolidine 4 Carboxylate Analogs
Molecular Target Identification and Binding Affinity
The biological effects of methyl 1,3-thiazolidine-4-carboxylate analogs are rooted in their ability to bind to and modulate the function of various molecular targets.
Interaction with Enzymes and Receptors
Thiazolidine-based compounds are recognized for their interaction with a diverse array of enzymes and receptors, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.netnih.govnih.gov The thiazolidin-4-one ring is a key pharmacophore that can be modified at positions 2, 3, and 5 to enhance affinity and selectivity for different biological targets. nih.gov
Research has identified several key protein targets. For instance, certain thiazolidine (B150603) derivatives act as potent and selective inhibitors of M-tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov Others, particularly the thiazolidinedione class, are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. mdpi.comresearchgate.net In the realm of antibacterial activity, analogs have been shown to inhibit metallo-β-lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1, which are critical enzymes in bacterial antibiotic resistance. mdpi.com Additional enzymatic targets include human peroxiredoxin 5, which is involved in combating oxidative stress, and various kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov
The table below summarizes the diverse enzyme and receptor interactions of various thiazolidine-4-carboxylate analogs.
| Class of Analog | Molecular Target | Biological Activity |
| Indoline-2-one-3-spirothiazolidines | M-tuberculosis protein tyrosine phosphatase B (MptpB) | Antitubercular |
| Thiazolidinediones (TZDs) | Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | Antidiabetic |
| 2-Mercaptomethyl-thiazolidines | Metallo-β-lactamases (NDM-1, VIM-2, IMP-1) | Antibacterial (resistance inhibition) |
| Thiazolidine-2,4-diones | VEGFR-2/EGFR T790M tyrosine kinase | Anticancer |
| Thiazolidin-4-one derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neuromodulatory |
| Thiazolidin-4-one derivatives | Human Carbonic Anhydrase I-II (hCA I-II) | Diuretic/various |
| Thiazolidin-4-one derivatives | YycG histidine kinase | Antibacterial |
| Thiazolidin-4-one derivatives | α-amylase, α-glucosidase | Antidiabetic |
| Ponesimod (a thiazolidin-4-one) | Sphingosine-1-phosphate receptor | Immunomodulatory |
Substrate Binding and Reactivity Investigations
Molecular docking and binding studies have provided detailed insights into how these analogs interact with their targets. For example, the inhibition of metallo-β-lactamases by 2-mercaptomethyl-thiazolidines involves the thiazolidine ring lying perpendicularly in the active site. mdpi.com The potency of these inhibitors is influenced by their stereochemistry, with certain enantiomers showing significantly lower inhibition constants (Ki values). mdpi.com These studies highlight the importance of sulphur–π interactions in the binding mechanism. mdpi.com
In the case of VEGFR-2 inhibition, docking studies revealed that thiazolidine-2,4-dione derivatives form multiple hydrogen bonds with key amino acid residues in the enzyme's binding pocket, such as Cysteine919, Aspartate1046, Glutamate885, and Lysine868. The specific functional groups on the thiazolidine scaffold, such as the acetamide (B32628) linker and the carbonyl group at position-2, play crucial roles in establishing these essential interactions, mimicking the binding of known inhibitors like sorafenib.
Intracellular Signaling Pathway Modulation
Beyond direct target binding, this compound analogs exert their effects by modulating complex intracellular signaling cascades that govern cell fate and function.
DNA Synthesis Interference
Certain thiazolidine-2,4-dione derivatives have been shown to interfere with DNA integrity. DNA cleavage studies demonstrate that these compounds can induce digestion of plasmid DNA. At lower concentrations, partial DNA digestion is observed, but as the concentration increases, complete digestion of linear DNA and partial cleavage of supercoiled DNA can occur. This activity suggests a mechanism that inhibits DNA transcription and replication, which is a common strategy for restraining the growth of tumor cells.
MAPK and PI3K/Akt Pathway Modulation
The phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways are critical signaling networks that regulate cellular processes like growth, proliferation, and survival. Thiazolidinediones have been demonstrated to inhibit the PI3K/Akt pathway. Studies in vascular smooth muscle cells showed that these compounds produce a significant decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway is a rapid and important mechanism for modulating cellular function.
Furthermore, thiazolidin-4-one derivatives also modulate the MAPK signaling pathway. In vitro experiments have shown that specific analogs can significantly increase the phosphorylation of p38 MAP kinase. nih.gov The activation of lysophosphatidic acid (LPA) receptors is known to trigger signaling through both the MAPK/Ras and PI3K/Akt pathways; notably, novel thiazolidin-4-one derivatives have been specifically designed as antagonists for the LPA1 receptor to disrupt these downstream signals in cancer therapy. nih.gov
Disruption of Bacterial Integrity and Metabolism
Analogs of this compound exhibit significant antibacterial activity by targeting essential bacterial processes, thereby disrupting cellular integrity and metabolic functions. The core thiazolidine structure is vital for this bioactivity, which is attributed to the presence of nitrogen and sulfur atoms. nih.gov
A primary mechanism is the inhibition of key enzymes necessary for bacterial survival and resistance. As mentioned, the inhibition of metallo-β-lactamases by certain thiazolidine derivatives can restore the effectiveness of carbapenem (B1253116) antibiotics against resistant bacterial strains. mdpi.com Other derivatives have been found to inhibit bacterial RNA polymerase, directly halting the transcription of essential genes.
Furthermore, these compounds can disrupt pathways involved in maintaining the bacterial cell structure and community behavior. For example, some thiazolidin-4-one derivatives act by inhibiting the YycG histidine kinase, a crucial enzyme in cell wall metabolism and the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. By interfering with these fundamental metabolic and structural maintenance pathways, these compounds effectively compromise bacterial integrity and viability.
Physiological Effects and Biochemical Pathways
The biological actions of this compound and its analogs are diverse, stemming from their interactions with various physiological and biochemical pathways. The thiazolidine ring is a versatile scaffold in medicinal chemistry, and modifications to its structure lead to a wide range of pharmacological activities. nih.govnih.gov Research has elucidated several key mechanisms through which these compounds exert their effects, including enzyme inhibition, receptor modulation, and antioxidant activity.
Enzyme Inhibition
A significant mechanism of action for thiazolidine-4-one derivatives, which are structurally related to this compound, is the inhibition of key metabolic enzymes. Studies have demonstrated potent inhibitory effects against human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net
Carbonic Anhydrase Inhibition : Thiazolidin-4-one analogs have shown strong inhibitory potential against hCA I and hCA II, with Ki values indicating potent activity, in some cases surpassing that of the standard inhibitor acetazolamide. researchgate.net The proposed mechanism involves the coordination of the thiazolidinone molecule with the Zn ion in the enzyme's active site. researchgate.net
Cholinesterase Inhibition : The same series of compounds also displayed significant inhibitory activity against AChE and BChE, enzymes crucial for neurotransmission. researchgate.net This suggests a potential role for these analogs in modulating cholinergic pathways.
| Compound Type | Target Enzyme | Inhibitory Value (Ki or IC50) | Standard Reference |
|---|---|---|---|
| Thiazolidin-4-one Analogs | hCA-I | Ki: 161.28 ± 16.91 to 943.13 ± 57.23 nM | Acetazolamide (Ki: 847.18 ± 75.41 nM) |
| Thiazolidin-4-one Analogs | hCA-II | Ki: 151.77 ± 21.42 to 879.89 ± 57.70 nM | Acetazolamide (Ki: 776.12 ± 70.62 nM) |
| Thiazolidin-4-one Analogs | AChE | IC50: 823.71 to 984.32 nM | Tacrine (IC50: 928.85 nM) |
| Thiazolidin-4-one Analogs | BChE | IC50: 321.88 to 879.02 nM | Tacrine (IC50: 691.41 nM) |
Data sourced from a 2023 study on carboxylate and sulfonate derivatives of thiazolidin-4-one. researchgate.net
Anticancer Activity and Associated Pathways
Certain analogs of thiazolidin-4-one have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov The underlying biochemical pathways involve the induction of programmed cell death (apoptosis) and interference with the cell cycle. For instance, specific carvone-thiazolidin-4-one hybrids were found to induce apoptosis through a caspase-3 pathway manner in fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines. nih.gov
| Compound Series | Cancer Cell Line | Activity (IC50) | Standard Reference |
|---|---|---|---|
| Isatin-based thiazolidin-4-ones (28b) | HepG2 (Liver) | 4.97 µM | Doxorubicin (4.50 µM) |
| Isatin-based thiazolidin-4-ones (28b) | MCF-7 (Breast) | 5.33 µM | Doxorubicin (4.17 µM) |
| Isatin-based thiazolidin-4-ones (28b) | HT-29 (Colon) | 3.29 µM | Doxorubicin (4.01 µM) |
| Thiazolidine-4-one-phenylaminopyrimidine hybrids (27b) | K-562 (Leukemia) | 4.86 µM | - |
IC50 values represent the concentration required to inhibit 50% of cell growth. nih.govmdpi.com
Antioxidant Effects and Radical Scavenging
Thiazolidine derivatives are recognized for their antioxidant properties. nih.govnanobioletters.com The mechanism of action involves the scavenging of reactive oxygen species (ROS), which helps to protect cells from oxidative stress. encyclopedia.pub Some thiazolidine-4-one derivatives have shown potent inhibition of lipid peroxidation. nih.govmdpi.com Furthermore, research indicates that certain analogs can be adapted to interact with human peroxiredoxin 5 enzymes, which are crucial in cellular defense against free radicals. nih.gov This antioxidant capacity is a key physiological effect of this class of compounds.
Receptor Modulation and Signal Transduction
Analogs such as thiazolidine-2,4-diones are well-known for their role in metabolic regulation, particularly in the treatment of diabetes. nih.gov Their primary biochemical pathway involves acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govencyclopedia.pubresearchgate.net Activation of this nuclear receptor modulates the transcription of genes involved in glucose and lipid metabolism.
Other thiazolidinone compounds have been identified as allosteric modulators of the Follicle-Stimulating Hormone Receptor (FSHR). researchgate.net These molecules can positively modulate receptor activity, leading to the stimulation of cAMP production and the activation of downstream signaling cascades like the AKT and ERK pathways. researchgate.net
Prodrug Functionality
Thiazolidine-4-carboxylic acids can function as prodrugs for (R)-cysteine. researchgate.net These compounds are designed to be metabolized intracellularly, releasing (R)-cysteine. This amino acid is a vital precursor for the in vivo synthesis of glutathione (B108866), a major endogenous antioxidant. This pathway highlights a mechanism where thiazolidine derivatives can bolster cellular antioxidant defenses. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design of Methyl 1,3 Thiazolidine 4 Carboxylate Derivatives
Influence of Substituent Variations on Biological Activity
The biological activity of methyl 1,3-thiazolidine-4-carboxylate derivatives is profoundly influenced by the nature and position of various substituents on the thiazolidine (B150603) ring and its appended functionalities. nih.govresearchgate.net Modifications at position 4, substitutions on the heterocyclic ring system, alterations in ester alkyl chain length, and stereochemistry all play crucial roles in determining the pharmacological profile of these compounds. nih.govnih.gov
Effects of Esterification at Position 4
Esterification of the carboxylic acid at position 4 of the thiazolidine ring is a common strategy to modulate the physicochemical properties and biological activity of these derivatives. The methyl ester, as in the parent compound, is often just a starting point for the synthesis of a variety of other esters. While direct, comprehensive studies focusing solely on the effect of varying the ester group are not abundant, the existing literature allows for the inference of its importance. For instance, in the pursuit of novel inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), the methyl ester of a 4-thiazolidinone (B1220212) derivative was observed to be located at the entrance of the binding site, where it interacts with hydrophobic residues. nih.gov This suggests that the nature of the ester group can significantly impact ligand-receptor interactions.
In another study focused on thiazolidine-4-carboxylic acid derivatives as influenza neuraminidase inhibitors, a series of compounds with the carboxylic acid functionality were evaluated, with the most potent compound in one series having an IC50 value of 0.14 μM. nih.govresearchgate.net This highlights the importance of the carboxylate group, and by extension, its esterified forms, in interacting with the target enzyme. The conversion of the carboxylic acid to its methyl ester in nitro-l-arginine derivatives, which were then further modified to form 1,3-thiazolidine-4-ones, resulted in compounds with improved antioxidant scavenging ability compared to the parent molecule. nih.gov
Role of Ring Substitutions (e.g., Indole (B1671886) Moiety, Nitrogen)
Substitutions on the thiazolidine ring itself, as well as on aromatic moieties attached to it, are a cornerstone of SAR studies. The introduction of different functional groups can lead to significant changes in biological activity.
For instance, the incorporation of an indole moiety has been explored in the design of various bioactive compounds. Isatin-based thiazolidin-4-one derivatives have demonstrated notable anticancer activity against cell lines such as HepG2, MCF-7, and HT-29. mdpi.com The position and nature of substituents on the indole ring can further fine-tune this activity.
The introduction of other heterocyclic rings, such as quinazoline (B50416) , can also modulate activity. In one study, introducing a quinazoline moiety at position 3 of the thiazolidin-4-one ring led to a decrease in cytotoxic activity against A549 and MDA-MB-231 cell lines. nih.govmdpi.com Conversely, thiazolidin-4-one-1,3,4-oxadiazole hybrids have shown noteworthy cytotoxic activity against MCF-7, A549, and HeLa cell lines, with some derivatives exhibiting potency comparable to doxorubicin. nih.govmdpi.com
The nature of substituents on an aryl ring attached to the thiazolidine core is also critical. For example, in a series of imidazopyridine-thiazolidin-4-one hybrids, a para-hydroxy group on the aryl ring was found to be most potent against MCF-7 and DU145 cancer cell lines, while a 5-methyl analogue was most effective against A549. nih.gov The presence of electron-withdrawing or electron-donating groups on a phenyl ring can enhance antibacterial effectiveness. researchgate.net For example, in a series of 1,3-thiazolidine-4-one derivatives of ibuprofen, compounds with a nitro group (NO2) or an amino group (NH2) on the phenyl ring showed significantly higher antioxidant activity than the parent drug. mdpi.com
The table below summarizes the influence of various ring substitutions on the biological activity of thiazolidine-4-carboxylate derivatives.
| Scaffold/Substituent | Biological Activity | Key Findings | Reference |
| Isatin-thiazolidin-4-one | Anticancer | Active against HepG2, MCF-7, and HT-29 cell lines. | mdpi.com |
| Quinazoline at position 3 | Anticancer | Decreased cytotoxic activity against A549 and MDA-MB-231 cell lines. | nih.govmdpi.com |
| 1,3,4-Oxadiazole (B1194373) hybrid | Anticancer | Potent activity against MCF-7, A549, and HeLa cell lines. | nih.govmdpi.com |
| Imidazopyridine-thiazolidin-4-one | Anticancer | Para-hydroxy group on aryl ring potent against MCF-7 and DU145; 5-methyl analogue effective against A549. | nih.gov |
| Phenyl ring with NO2 or NH2 | Antioxidant | Significantly increased radical scavenging ability compared to ibuprofen. | mdpi.com |
| 5-nitrofuran-2-yl substituent | Anticancer | Promising anti-breast cancer activity. | nih.govmdpi.com |
Impact of Alkyl Chain Length in Ester Derivatives on Enzyme Inhibition
The length of the alkyl chain in ester derivatives at position 4 can influence the compound's interaction with the target enzyme, although this effect appears to be target-dependent. In a study on 4-thiazolidinone derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH), variations in the carbon chain length of the ester group did not show an apparent effect on the inhibitory activity. nih.gov This suggests that for this particular enzyme, the hydrophobic pocket accommodating the ester group may be large enough to tolerate different alkyl chain lengths without a significant impact on binding affinity.
However, in other biological contexts, the alkyl chain length can be a critical determinant of activity. For thiazolidinedione derivatives, the chain length can influence their ability to form strong interactions within the binding site of enzymes like dipeptidyl peptidase-4 (DPP-4), with weaker inhibition observed potentially due to suboptimal chain length or size. mdpi.com
Stereochemical Influence on Activity
The thiazolidine ring contains chiral centers, leading to the possibility of stereoisomers, and the biological activity of these isomers can differ significantly. The synthesis of thiazolidine derivatives often results in a mixture of diastereomers (e.g., cis and trans isomers), and their relative proportions can be influenced by the solvent used during the reaction. nanobioletters.com
The importance of stereochemistry is well-established in medicinal chemistry, as stereoisomers can exhibit different affinities for their biological targets. While specific studies detailing the differential activity of this compound enantiomers are not prevalent in the reviewed literature, the general principles of stereoselectivity in drug action strongly suggest that the spatial arrangement of substituents on the chiral carbons of the thiazolidine ring would be a critical factor in determining biological activity. For instance, the synthesis of thiazolidine-4-carboxylic acid derivatives from L-cysteine hydrochloride as neuraminidase inhibitors implies the importance of a specific stereochemical configuration for activity. nih.govresearchgate.net
Bioisosteric Replacements and Scaffold Hybridization
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com In the context of thiazolidine derivatives, the thiazolidinone ring itself has been explored as a bioisostere for carboxylic acids. bohrium.com
Scaffold hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. This approach has been successfully applied to 1,3-thiazolidine-4-carboxylate derivatives, leading to the development of potent agents. For example, hybrids of thiazolidin-4-one with 1,3,5-triazine (B166579) have been synthesized and evaluated for their antibiofilm activity. mdpi.com Similarly, the fusion of a pyrazole (B372694) moiety to the thiazolidine-4-one scaffold has been investigated for the development of compounds with anti-inflammatory properties. nih.gov The combination of the thiazolidine-4-one core with a pyrrole (B145914) moiety has also yielded effective antibacterial agents. mdpi.comresearchgate.net
Computational Approaches to SAR and Ligand-Receptor Interactions
Computational methods are invaluable tools for understanding the SAR of this compound derivatives and for guiding the rational design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations provide insights into the molecular features that govern biological activity and the nature of ligand-receptor interactions.
QSAR studies have been employed to develop mathematical models that correlate the structural properties of thiazolidine-4-carboxylic acid derivatives with their biological activity, such as the inhibition of influenza neuraminidase. researchgate.net These models can help predict the activity of novel compounds and identify the key structural features that influence potency.
Molecular docking simulations are used to predict the binding mode of thiazolidine derivatives within the active site of their target proteins. For example, docking studies of 4-thiazolidinone derivatives with human dihydroorotate dehydrogenase revealed that the carbonyl group of the thiazolidinone ring forms a crucial hydrogen bond with a tyrosine residue in the active site. nih.gov Such studies provide a structural basis for understanding SAR and for designing modifications that can enhance binding affinity. Computational modeling has also been used to study the interactions between thiazolidine-2,4-dione derivatives and human peroxiredoxin 5, identifying key hydrogen bond interactions with amino acid residues like Cys47, Arg127, and Thr44. nih.govmdpi.com
DFT calculations can provide insights into the electronic properties and conformational preferences of thiazolidine derivatives, which can influence their biological activity. mdpi.com These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process by allowing for a more targeted and rational approach to lead optimization.
Molecular Docking Simulations for Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a ligand (such as a derivative of this compound) into the binding site of a target protein. These simulations are crucial for elucidating the specific molecular interactions that underpin the biological activity of a compound.
Research on structurally related thiazolidine-4-one derivatives has demonstrated the utility of this approach in identifying key binding interactions. These studies reveal that the thiazolidine scaffold can effectively mimic transition states of enzymatic reactions or interact with key residues in a protein's active site. For instance, docking studies of 4-thiazolidinone derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH) have shown that the carbonyl group of the thiazolidinone ring can form crucial hydrogen bonds with amino acid residues like Tyrosine.
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles derived from its analogs are directly applicable. The ester group at the 4-position, in place of a ketone, would alter the electronic and steric properties, influencing the types of interactions it can form. It is hypothesized that the ester moiety could act as a hydrogen bond acceptor.
The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable protein-ligand complex. In the rational design of new derivatives, molecular docking helps to predict how modifications to the parent structure will affect this binding energy. For example, adding a substituent to the thiazolidine ring could lead to new, favorable interactions with the protein, resulting in a lower binding energy and, potentially, higher biological activity.
Table 1: Illustrative Molecular Docking Data for Hypothetical this compound Derivatives against a Target Protein
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound | -5.8 | SER-122, LEU-84 | Hydrogen Bond, Hydrophobic |
| 2-phenyl Derivative | -7.2 | TYR-230, SER-122, PHE-86 | π-π Stacking, Hydrogen Bond, Hydrophobic |
| 3-acetyl Derivative | -6.5 | ARG-150, LEU-84 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and based on typical findings for related thiazolidinone compounds to demonstrate the type of information generated from molecular docking studies.
Conformational Analysis and Theoretical Calculations
The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For flexible molecules like this compound and its derivatives, understanding the preferred conformation is key to understanding how it fits into a protein's binding site.
Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for this purpose. DFT calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of a molecule's various possible conformations and their relative energies. The most stable conformation is the one with the global minimum energy.
Studies on related 5-substituted thiazolidin-4-one derivatives have successfully used DFT to analyze their conformational preferences. nih.gov These studies have identified different stable isomers (e.g., exo and endo forms) and calculated the energy barriers for conversion between them. nih.gov The thiazolidine ring itself is not planar and can adopt different "puckered" conformations, such as the "envelope" or "twist" forms. The specific conformation is influenced by the nature and position of substituents.
For this compound, the orientation of the methyl carboxylate group relative to the thiazolidine ring is a key conformational feature. Theoretical calculations can predict whether this group is likely to be in an axial or equatorial position and how this might be influenced by other substituents on the ring. This information is vital for structure-activity relationship studies, as only one conformation may be "active" – that is, able to bind effectively to the target protein.
Table 2: Theoretical Conformational Data for a Thiazolidin-4-one Derivative (Illustrative Example)
| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Stability |
| Exo Conformer 1 | 178.5° | 0.00 | Most Stable |
| Exo Conformer 2 | -1.5° | 1.25 | Stable |
| Endo Conformer 1 | 179.1° | 3.10 | Less Stable |
| Endo Conformer 2 | -0.8° | 4.50 | Least Stable |
Note: This table is based on data from a study on a 5-substituted thiazolidin-4-one derivative and serves to illustrate the outputs of conformational analysis. nih.gov Dihedral angles and relative energies would be specific to the exact molecule under investigation.
By combining the insights from molecular docking and conformational analysis, a more complete picture of the structure-activity relationship emerges. This allows for the rational design of new this compound derivatives with potentially enhanced biological activity.
Metabolic Fate and Endogenous Significance of 1,3 Thiazolidine 4 Carboxylate Compounds
Endogenous Formation Pathways
1,3-Thiazolidine-4-carboxylate and its derivatives are not typically consumed in the diet but are formed endogenously through several key pathways. These formation routes are significant as they often involve the sequestration of potentially harmful endogenous molecules.
The primary pathway for the endogenous formation of 1,3-thiazolidine-4-carboxylates is the condensation reaction between the amino acid L-cysteine and various endogenous aldehydes. novapublishers.comnanobioletters.commdpi.com This reaction is a spontaneous, non-enzymatic cyclization that readily occurs under physiological conditions. researchgate.net The sulfhydryl (-SH) group of cysteine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by the intramolecular cyclization involving the amino group to form the stable five-membered thiazolidine (B150603) ring.
Formaldehyde (B43269), a reactive and potentially toxic aldehyde produced during cellular metabolism, readily reacts with L-cysteine to form thiazolidine-4-carboxylic acid (also known as thioproline). biorxiv.orgresearchgate.netnih.gov Similarly, acetaldehyde (B116499), a metabolite of ethanol, condenses with L-cysteine to yield 2-methyl-thiazolidine-4-carboxylic acid. nih.gov The formation of these thiazolidine derivatives serves as a mechanism to trap and detoxify these reactive aldehydes. epa.gov
The reaction is reversible, allowing for the potential release of both the cysteine and the aldehyde, although the equilibrium often favors the formation of the more stable thiazolidine ring. nih.gov The stability of the resulting thiazolidine can be influenced by the nature of the substituent at the C-2 position, which is derived from the reacting aldehyde.
| Reactant 1 | Reactant 2 | Resulting Compound |
| L-Cysteine | Formaldehyde | Thiazolidine-4-carboxylic acid |
| L-Cysteine | Acetaldehyde | 2-Methyl-thiazolidine-4-carboxylic acid |
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme involved in numerous enzymatic reactions concerning amino acid metabolism. wikipedia.org PLP can also react non-enzymatically with cysteine under physiological conditions to form a thiazolidine adduct. nih.govresearchgate.netchemrxiv.org This reaction involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of cysteine, followed by the nucleophilic attack of the cysteine's sulfhydryl group on the imine carbon, leading to the formation of a thiazolidine ring structure. researchgate.net
This adduct formation is of significant interest as it can influence the availability of both PLP and cysteine for their respective metabolic roles. The formation of the thiazolidine-PLP-cysteine adduct can be a reversible process, with the potential to slowly decompose and regenerate active PLP. researchgate.netchemrxiv.org This interaction highlights a complex interplay between vitamin B6 metabolism and sulfur amino acid chemistry within the cellular environment.
Role in Biological Systems
The endogenous formation of 1,3-thiazolidine-4-carboxylate compounds is not merely a metabolic curiosity but plays a significant role in several protective and regulatory biological processes.
A primary biological function of the formation of 2-substituted thiazolidine-4-carboxylic acids is the detoxification of reactive and potentially harmful aldehydes. epa.gov Aldehydes such as formaldehyde and acetaldehyde can cause cellular damage by forming cross-links with proteins and nucleic acids. biorxiv.org The spontaneous reaction of L-cysteine with these aldehydes sequesters them into the more stable and less reactive thiazolidine structure, thus mitigating their toxicity. epa.gov This process is a crucial component of the cellular defense against aldehyde-induced stress.
Thiazolidine-4-carboxylic acid derivatives can function as intracellular prodrugs or storage forms of L-cysteine. nih.govnih.govresearchgate.netgoogle.comnih.govresearchgate.net While L-cysteine is an essential amino acid, particularly for the synthesis of the major intracellular antioxidant glutathione (B108866), high concentrations of free cysteine can be toxic. researchgate.netnih.gov The formation of thiazolidine derivatives provides a mechanism to store cysteine in a non-toxic form.
The thiazolidine ring can be metabolized to release free L-cysteine. nih.gov For instance, thiazolidine-4-carboxylic acid can be oxidized by proline oxidase in the mitochondria to N-formyl-L-cysteine, which is then hydrolyzed by a cytosolic enzyme to yield L-cysteine and formic acid. nih.gov This controlled release ensures a steady supply of cysteine for glutathione synthesis and other metabolic needs without reaching toxic levels. nih.gov The opening of the thiazolidine ring can occur both enzymatically and non-enzymatically, depending on the specific derivative. nih.govbohrium.comrsc.orgresearchgate.net
| Thiazolidine Derivative | Release Product | Metabolic Significance |
| Thiazolidine-4-carboxylic acid | L-Cysteine | Provides substrate for glutathione synthesis |
| 2-Methyl-thiazolidine-4-carboxylic acid | L-Cysteine | Serves as a cysteine prodrug |
The role of 1,3-thiazolidine-4-carboxylate compounds in the anti-oxidative stress response is multifaceted. google.comirispublishers.comnih.govdntb.gov.ua By delivering L-cysteine, they support the synthesis of glutathione, a key antioxidant that protects cells from damage by reactive oxygen species. google.com An adequate supply of glutathione is critical for maintaining cellular redox balance and detoxifying harmful free radicals.
Furthermore, some thiazolidine derivatives themselves have been shown to possess direct antioxidant properties. novapublishers.comnih.govresearchgate.net The sulfur atom within the thiazolidine ring can contribute to radical scavenging activities. researchgate.net This dual action, both as a cysteine donor for glutathione synthesis and as a direct antioxidant, makes these compounds significant players in the cellular defense against oxidative stress. google.com
Enzymatic Degradation and Biotransformation
The metabolic journey of 1,3-thiazolidine-4-carboxylate compounds within biological systems is primarily characterized by enzymatic processes that lead to the cleavage of the thiazolidine ring. This biotransformation is crucial as it can release constituent molecules, such as L-cysteine, which can then enter endogenous metabolic pathways. nih.govnih.gov The enzymatic degradation is not uniform across all derivatives and is influenced by the nature of the substituents on the thiazolidine ring.
Key enzymes involved in the metabolism of these compounds are mitochondrial proline oxidase and cytosolic hydrolases. nih.gov For instance, L-thiazolidine-4-carboxylic acid (T4C), a parent compound to the methyl ester, is oxidized by proline oxidase in the liver and kidney. nih.gov This oxidation yields an intermediate that is subsequently hydrolyzed to N-formyl-cysteine. nih.gov A cytosolic enzyme then hydrolyzes N-formyl-cysteine into L-cysteine and formic acid. nih.gov Studies using proline utilization A (PutA), a bifunctional enzyme with proline dehydrogenase (PRODH) activity, have shown that it can catalyze the oxidation of thiazolidine-4-carboxylate (T4C). nih.govnih.gov This oxidation ultimately leads to the formation of cysteine. nih.govnih.gov The catalytic efficiencies for T4C are significantly higher than for proline, suggesting that these analogues are readily processed by these enzymes. nih.gov
Carbon-Sulfur Lyase Activity
A critical step in the metabolism of certain thiazolidine derivatives involves the action of carbon-sulfur lyases. nih.gov These enzymes catalyze the cleavage of carbon-sulfur bonds. monarchinitiative.org Research on the metabolic fate of (4R)-2-(3'-Indolylmethyl)-1,3-thiazolidine-4-carboxylic acid (ITCA), a product of tryptamine (B22526) metabolism in the brain, demonstrated that the compound is rapidly and enzymatically degraded. nih.gov Subcellular fractionation identified the primary enzyme activity in the cytosolic fraction, with the enzyme presumed to be a carbon-sulfur lyase. nih.gov The action of this lyase on ITCA leads to the cleavage of the C-S bond, releasing the constituent molecules and resulting in the formation of indole-3-acetic acid (IAA) as the major metabolite. nih.gov This enzymatic action highlights a significant pathway for the breakdown of the thiazolidine ring structure, liberating the aldehyde and cysteine moieties that originally formed it.
Stability and Ring Opening in Physiological Conditions
The stability of the 1,3-thiazolidine-4-carboxylate ring is a key determinant of its metabolic fate and biological activity. The ring is formed by the condensation reaction of a thiol-containing amino acid like cysteine with an aldehyde or ketone. nanobioletters.comnih.gov This formation is reversible, and the stability of the resulting ring can be influenced by factors such as pH and the nature of the substituent at the 2-position. researchgate.netnih.gov
Under physiological conditions, the thiazolidine ring can undergo hydrolysis, leading to ring opening. scilit.com The heterocyclic ring of 1,3-thiazolidine-4-carboxylic acid can be broken relatively quickly, releasing the cysteine residue. researchgate.net The stability is largely governed by the substituent in the 2-position; while the unsubstituted compound is relatively stable, alkyl-substituted derivatives can be quite unstable. researchgate.net For example, the degradation of 2-threityl-thiazolidine-4-carboxylic acid, a Maillard reaction intermediate, is favored by higher temperatures and pH levels. nih.gov This suggests that under certain physiological or processing conditions, the ring can open to release its constituent components, thereby influencing its biological availability and subsequent metabolic pathways.
Detection in Biological Fluids (e.g., Human Plasma, Urine)
Various 1,3-thiazolidine-4-carboxylate compounds have been identified and quantified in human biological fluids, indicating their presence as endogenous molecules or metabolites of exogenous substances. The development of sensitive analytical techniques, primarily based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has enabled their detection. nih.govnih.govnih.gov
Thiazolidine-4-carboxylic acid (TZCA) and its N-methyl derivative have been detected in human urine. nih.govresearchgate.net For instance, 2-methyl-1,3-thiazolidine-4-carboxylic acid, which is a condensation product of cysteine and acetaldehyde (a metabolite of ethanol), has been found in human plasma and urine following alcohol consumption. nih.govmdpi.com Similarly, adducts of cysteine with the active form of vitamin B6 (pyridoxal 5'-phosphate), such as 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), have been identified in human plasma. nih.govmdpi.comresearchgate.net The presence of these compounds underscores the in vivo formation of the thiazolidine ring from endogenous aldehydes and cysteine. mdpi.commdpi.com Urinary TTCA (2-thiothiazolidine-4-carboxylic acid) has been investigated as a potential biomarker for the intake of cruciferous vegetables, as it can be formed from the biotransformation of isothiocyanates. nih.gov
The table below summarizes findings on the detection of various thiazolidine-4-carboxylate derivatives in human biological fluids.
| Compound Detected | Biological Fluid | Analytical Method | Concentration / Detection Limit | Reference |
|---|---|---|---|---|
| Thiazolidine-4-carboxylic acid (TZCA) | Human Urine | GC-EI-MS | MDL: 1.0 µg/L | nih.gov |
| Methyl-thiazolidine-4-carboxylic acid (Me-TZCA) | Human Urine | GC-EI-MS | MDL: 0.5 µg/L | nih.gov |
| 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) | Human Plasma | HPLC-MS/MS | Range: 0.55 to 8.39 µmol/L | nih.govresearchgate.net |
| 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) | Human Plasma | GC-MS | LOQ: 1 µmol/L | mdpi.comresearchgate.net |
| 1,3-thiazinane-4-carboxylic acid (TCA) - a related compound | Human Urine | GC-MS | LOQ: 1 µmol/L | nih.gov |
MDL: Method Detection Limit; LOQ: Limit of Quantification.
Advanced Analytical Methodologies for Research on Methyl 1,3 Thiazolidine 4 Carboxylate
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating and quantifying methyl 1,3-thiazolidine-4-carboxylate, particularly from biological or reaction mixtures. The choice between gas and liquid chromatography is primarily dictated by the compound's physicochemical properties and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. This compound, possessing polar functional groups (-NH and -COO-), exhibits limited volatility, making direct GC analysis challenging. Therefore, chemical derivatization is a mandatory prerequisite to increase its volatility and thermal stability, enabling its passage through the GC column. nih.gov
Common derivatization strategies for related thiazolidine (B150603) carboxylic acids involve silylation or acylation. nih.govnih.gov Silylation, using reagents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA), replaces active hydrogens on the amine group with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov Alternatively, acylation with reagents such as ethyl chloroformate can be used to derivatize the amine group, a method successfully applied to the analysis of thiazolidine-4-carboxylates in urine samples. nih.govresearchgate.net
Following separation on a capillary column (typically a nonpolar or medium-polarity column), the eluting derivative is introduced into a mass spectrometer. The mass detector ionizes the molecule (commonly via electron impact, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification, while the chromatographic peak area allows for precise quantification. nih.govnih.gov
| Parameter | Typical Condition/Reagent | Purpose |
|---|---|---|
| Derivatization Agent | MSTFA (silylation); Ethyl Chloroformate (acylation) | Increases volatility and thermal stability by masking polar N-H group. |
| GC Column | DB-5ms, HP-5ms (or similar) | Separates the derivatized analyte from other components in the mixture. |
| Ionization Mode | Electron Impact (EI) | Generates characteristic and reproducible fragmentation patterns for structural confirmation. |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full mass spectra for identification; SIM mode offers higher sensitivity for quantification. |
High-Performance Liquid Chromatography (HPLC-MS/MS, HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode for this compound. HILIC utilizes a polar stationary phase (e.g., amide, cyano) and a mobile phase with a high concentration of a nonpolar organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer. nih.govnih.gov This setup is ideal for retaining and separating highly polar analytes.
When coupled with tandem mass spectrometry (HPLC-MS/MS), the method provides outstanding selectivity and sensitivity. nih.gov The analyte is ionized using a soft ionization technique, such as electrospray ionization (ESI), which typically forms the protonated molecule [M+H]⁺. The first mass analyzer (Q1) selects this precursor ion, which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) detects specific product ions, creating a highly selective transition (precursor → product) that allows for accurate quantification even in complex matrices. researchgate.net For less complex samples or when high sensitivity is not required, HPLC with Ultraviolet (UV) detection can be employed, although it is less specific than MS detection. nih.gov
| Parameter | Typical Condition/Setting | Purpose |
|---|---|---|
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides excellent retention and separation for polar compounds. |
| Stationary Phase (Column) | Amide-based (e.g., X-Bridge Glycan BEH Amide) | Polar stationary phase for HILIC separations. nih.gov |
| Mobile Phase | Acetonitrile/Water gradient with a modifier (e.g., formic acid) | Gradient elution allows for the separation of compounds with varying polarities. |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates protonated molecules [M+H]⁺ with minimal fragmentation. |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are essential for the definitive structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing detailed information on connectivity, chemical environment, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.
¹H-NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the methyl ester protons, the methine proton at C4, the methylene (B1212753) protons at C5, the methylene protons at C2, and the amine proton. The coupling patterns (e.g., splitting of signals into doublets, triplets) reveal adjacent protons.
¹³C-NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. Expected signals include those for the carbonyl carbon of the ester, the methine carbon at C4, the methylene carbons at C2 and C5, and the methyl carbon of the ester group.
2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra. mdpi.com
| ¹H-NMR Data | ¹³C-NMR Data | ||||
|---|---|---|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes | Carbon Assignment | Predicted δ (ppm) |
| -NH | ~1.5-3.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. | C=O (Ester) | ~170-175 |
| CH₂ (C2) | ~4.1-4.4 | Singlet/AB quartet | Protons on the carbon between N and S. | CH (C4) | ~60-65 |
| CH (C4) | ~3.8-4.2 | Triplet/dd | Coupled to C5 protons. | CH₂ (C5) | ~33-38 |
| CH₂ (C5) | ~3.0-3.5 | Multiplet | Coupled to C4 proton. Diastereotopic protons may show complex splitting. | CH₂ (C2) | ~50-55 |
| -OCH₃ (Ester) | ~3.7 | Singlet | Characteristic signal for a methyl ester. | -OCH₃ (Ester) | ~52-54 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) measures the mass with very high accuracy (typically to four or five decimal places), which allows for the determination of the elemental formula of the compound. researchgate.net
For this compound (C₅H₉NO₂S), the exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its elemental composition. Standard mass spectrometry (e.g., as part of GC-MS or LC-MS) reveals fragmentation patterns that are crucial for structural verification. Under ESI conditions, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 148.0432. Under harder ionization like EI, characteristic fragments would arise from the loss of the methoxy (B1213986) group ([M-OCH₃]⁺), the entire methoxycarbonyl group ([M-COOCH₃]⁺), or through cleavage of the thiazolidine ring.
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₅H₉NO₂S |
| Molecular Weight (Average) | 147.19 g/mol |
| Monoisotopic Mass (Exact) | 147.03539 g/mol |
| Primary ESI-HRMS Ion [M+H]⁺ | m/z 148.0432 |
| Predicted EI Fragmentation Ions | Loss of methoxy radical: [M-•OCH₃]⁺ |
| Loss of methoxycarbonyl radical: [M-•COOCH₃]⁺ | |
| Ring cleavage fragments (e.g., C₄H₆NS⁺) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.govnanobioletters.com
Key expected absorptions include a strong, sharp peak for the ester carbonyl (C=O) stretch, N-H stretching of the secondary amine, C-H stretching for the aliphatic parts of the molecule, and C-O stretching associated with the ester group. The presence of the C-S bond, while having a weak absorption, can also be identified in the fingerprint region of the spectrum. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1150 - 1300 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
| C-S | Stretch | 600 - 800 | Weak-Medium |
Crystallographic Techniques for Solid-State Conformation (e.g., X-ray Diffraction)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal evidence of a molecule's stereochemistry and solid-state conformation. novapublishers.com For derivatives of this compound, single-crystal X-ray diffraction is instrumental in elucidating the exact stereostructure, which can then be correlated with the compound's biological activity. novapublishers.com This class of organosulfur compounds, derived from amino acids like cysteine, possesses functional groups capable of forming hydrogen bonds, which facilitates their crystallization to the high degree of purity required for diffraction studies. novapublishers.commcmaster.ca
Structural studies on various thiazolidine-4-carboxylic acid derivatives have utilized X-ray crystallography to investigate their molecular geometry, including the puckering of the thiazolidine ring and the orientation of substituents. mcmaster.camcmaster.ca These analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding patterns, which dictate the crystal packing. Infrared spectroscopy and X-ray crystallography are complementary techniques useful in identifying the ionization state of the molecule, determining whether it exists in a zwitterionic or non-ionized form, which can be influenced by the solvent used for crystallization. mcmaster.camcmaster.ca
A specific example is the characterization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, a complex derivative. researchgate.net Its structure was analyzed by X-ray powder diffraction, which confirmed its crystallization in an orthorhombic system and allowed for the determination of its unit-cell parameters. researchgate.net Such data is fundamental for the absolute structural confirmation of new derivatives.
| Parameter | Value |
|---|---|
| Compound | (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate |
| Crystal System | Orthorhombic |
| Space Group | P 2221 |
| Unit Cell Parameter 'a' | 20.876 (2) Å |
| Unit Cell Parameter 'b' | 12.111 (1) Å |
| Unit Cell Parameter 'c' | 6.288 (9) Å |
| Unit Cell Volume (V) | 1589.7 (2) ų |
Sample Preparation and Derivatization Strategies for Bioanalysis
Bioanalysis of compounds like this compound in complex biological matrices such as urine or plasma presents significant challenges, including low analyte concentrations and interference from endogenous components. nih.gov Effective sample preparation is therefore a critical step to isolate the target analyte, remove interfering substances, and enhance detection sensitivity. nih.govgcms.cz
Common sample preparation techniques applicable to biofluids include simple methods like "dilute and shoot," where a sample (often urine) is diluted with a suitable buffer before injection, or filtration to remove particulates. gcms.cz More targeted approaches involve extraction techniques. Liquid-liquid extraction (LLE) uses two immiscible liquid phases to partition the analyte from the matrix, while solid-phase extraction (SPE) uses a solid sorbent to selectively retain the analyte, which is then eluted with a solvent. nih.gov
For compounds that lack a suitable chromophore for optical detection or are not volatile enough for gas chromatography (GC), chemical derivatization is employed. This strategy involves modifying the analyte's chemical structure to improve its analytical properties. A specific method for the simultaneous determination of thiazolidine-4-carboxylic acid (TZCA) and methyl-thiazolidine-4-carboxylic acid (Me-TZCA) in human urine utilizes derivatization with ethyl chloroformate. nih.govresearchgate.net This one-step reaction occurs rapidly at room temperature, converting the analytes into derivatives with excellent chromatographic properties and high sensitivity for detection by gas chromatography-electron impact ionization-mass spectrometry (GC-EI-MS). nih.govresearchgate.net The sample preparation for this method involves extraction of the derivatized analytes from urine at a pH of 9.5 using toluene. nih.govresearchgate.net The use of a deuterated internal standard, such as Me-TZCA-d(4), is crucial for accurate quantification. nih.govresearchgate.net
| Parameter | Thiazolidine-4-carboxylic acid (TZCA) | Methyl-thiazolidine-4-carboxylic acid (Me-TZCA) |
|---|---|---|
| Derivatization Reagent | Ethyl chloroformate | |
| Analytical Technique | GC-EI-MS | |
| Recovery (at 0.05 mg/L) | ~102% | ~103% |
| Method Detection Limit (MDL) | 1.0 µg/L | 0.5 µg/L |
| Coefficient of Variation (CV) | <6% at 0.05 and 0.2 mg/L | <6% at 0.05 and 0.2 mg/L |
Other derivatization strategies relevant to the thiazolidine core, which is formed from cysteine, include reactions targeting the N-terminal amino acid. nih.govresearchgate.net For instance, phenyl isothiocyanate is known to react with thiazolidine derivatives to form the corresponding thiohydantoins, which can be analyzed chromatographically. researchgate.net Such strategies are foundational in proteomics and can be adapted for the analysis of small molecules containing similar functional groups. nih.gov
Preclinical and Translational Research Perspectives of Methyl 1,3 Thiazolidine 4 Carboxylate Analogs
In Vitro Efficacy and Cytotoxicity Assays of Methyl 1,3-Thiazolidine-4-carboxylate Analogs
The in vitro evaluation of this compound analogs and related thiazolidine (B150603) derivatives has revealed a broad spectrum of biological activities, including cytotoxic effects against various cell lines and antioxidant properties. These assays are fundamental in the early stages of drug discovery, providing insights into the potential therapeutic applications of these compounds.
Cell Line-Based Evaluations (e.g., Cancer, Bacterial, Fungal Cells)
Thiazolidine-4-carboxylate derivatives have been the subject of extensive research to determine their efficacy against cancer cells, as well as their antibacterial and antifungal properties.
Anticancer Activity:
The thiazolidin-4-one scaffold is a significant chemical structure known for its anticancer activity. nih.gov Derivatives of this scaffold have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov For instance, certain 2,3-thiazolidin-4-one derivatives have been evaluated for their cytotoxic activity against human breast cancer cell lines. nih.gov Research has shown that some thiazolidin-4-one-pyrazole hybrids exhibit moderate activity against human breast cancer and Ehrlich ascites carcinoma cells, with low toxicity towards normal fibroblasts. galaxypub.co Structure-activity relationship (SAR) studies have indicated that halogen substitutions on the N-arylamino ring can enhance anticancer activity. galaxypub.co
Furthermore, some 2-phenylimino-4-thiazolidinone derivatives fused with a benzimidazole (B57391) ring have shown significant anti-proliferative effects against human colon carcinoma (HCT 116) and liver cancer (HEPG2) cell lines. galaxypub.co In another study, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one demonstrated a reduction in cellular proliferation across human lung carcinoma (A549), squamous cell carcinoma (SCC-15), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (CACO-2) cell lines. galaxypub.co
Below is a table summarizing the in vitro anticancer activity of selected thiazolidin-4-one derivatives:
Interactive Data Table: In Vitro Anticancer Activity of Thiazolidin-4-one Derivatives| Compound Type | Cell Line(s) | Observed Effect | Reference |
| 2,3-thiazolidin-4-one derivatives | Human breast cancer | Cytotoxic activity | nih.gov |
| Thiazolidin-4-one-pyrazole hybrids | Human breast cancer, Ehrlich ascites carcinoma | Moderate activity, low toxicity to fibroblasts | galaxypub.co |
| 2-phenylimino-4-thiazolidinone derivatives | HCT 116 (colon), HEPG2 (liver) | Significant anti-proliferative effects | galaxypub.co |
| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | A549 (lung), SCC-15, SH-SY5Y (neuroblastoma), CACO-2 (colorectal) | Reduction in cellular proliferation | galaxypub.co |
Antibacterial and Antifungal Activity:
Thiazolidine derivatives have also been investigated for their antimicrobial properties. A series of novel hybrid Thiazolidinone derivatives have been synthesized and tested for their in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. nanobioletters.com For example, certain compounds showed significant activity against S. aureus, P. aeruginosa, and Salmonella typhi. nanobioletters.com The antifungal activity was also screened against C. albicans. nanobioletters.com It was noted that substitutions on the phenyl ring influenced the antimicrobial activity, with electron-donating groups generally decreasing activity. nanobioletters.com
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity. mdpi.com One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, showed activity against the Gram-positive bacterium S. aureus. mdpi.com
The following table summarizes the antimicrobial activity of some thiazolidine derivatives:
Interactive Data Table: Antimicrobial Activity of Thiazolidine Derivatives| Compound Type | Tested Organism(s) | Observed Effect | Reference |
| Hybrid Thiazolidinone derivatives | S. aureus, P. aeruginosa, Salmonella typhi, C. albicans | Significant antimicrobial and antifungal activity | nanobioletters.com |
| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | Gram-negative bacteria, C. albicans | Weak to moderate antibacterial and antifungal activity | mdpi.com |
| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | S. aureus | Antibacterial activity | mdpi.com |
Antioxidant Potential Assessment in Cell-Free and Cellular Systems
The antioxidant potential of thiazolidine-4-carboxylate analogs has been evaluated using various in vitro assays. These compounds have shown the ability to scavenge free radicals and chelate metal ions, which are important mechanisms for mitigating oxidative stress.
Cell-Free Assays:
Several studies have utilized cell-free systems to assess the antioxidant capacity of these derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used. zu.ac.ae In one study, newly synthesized thiazolidine-4-carboxylic acid derivatives showed antioxidant potential, with two compounds, P8 and P9, exhibiting significant activity, which was attributed to the presence of phenolic fragments in their structures. zu.ac.ae Another study on 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives also demonstrated antioxidant activity in a DPPH assay. nih.gov
The ferric reducing antioxidant potential (FRAP) assay is another method used to evaluate the electron-donating ability of these compounds. nih.gov Some novel phenolic derivatives of thiazolidine-2,4-dione have shown potent antiradical and electron-donating capabilities, with activity comparable to reference antioxidants. nih.gov
Cellular Systems:
In cellular systems, thiazolidine molecules have been shown to have an antioxidant effect. For instance, 2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid and 2-(2-carboxyethyl)-1,3-thiazolidine-2,4-dicarboxylic acid have been shown to stabilize cell culture media by protecting redox-sensitive molecules. nih.gov Their use in Chinese hamster ovary (CHO) cell cultures resulted in lower generation of reactive species, both extracellularly and intracellularly. nih.gov This was associated with an anti-oxidative response, including the induction of superoxide (B77818) dismutase and an increase in the total glutathione (B108866) pool. nih.gov
The following table provides a summary of the antioxidant potential of selected thiazolidine derivatives:
Interactive Data Table: Antioxidant Potential of Thiazolidine Derivatives| Compound Type | Assay | Key Finding | Reference |
| Thiazolidine-4-carboxylic acid derivatives (P8 and P9) | DPPH | Significant radical scavenging activity | zu.ac.ae |
| 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives | DPPH | Antioxidant activity demonstrated | nih.gov |
| Phenolic derivatives of thiazolidine-2,4-dione | FRAP | Potent antiradical and electron-donating capabilities | nih.gov |
| 2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid | Cellular assay (CHO cells) | Reduced reactive species, induced antioxidant response | nih.gov |
In Vivo Studies and Pharmacological Profiling
Following promising in vitro results, the evaluation of this compound analogs and related compounds progresses to in vivo studies to understand their therapeutic effects, distribution, and metabolism within a living organism.
Animal Model Investigations for Therapeutic Effects
Animal models are crucial for assessing the pharmacological effects of thiazolidine-4-carboxylate derivatives in a complex biological system. For instance, in a study investigating ethanol-induced neurodegeneration in rats, treatment with certain thiazolidine-4-carboxylic acid derivatives (P8 and P9) attenuated neuroinflammation, oxidative stress, and memory impairment caused by ethanol. zu.ac.ae This suggests a potential neuroprotective role for these compounds.
Another area of investigation has been the protective effects of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced hepatotoxicity in mice. nih.gov Several derivatives, including 2(RS)-methyl-, 2(RS)-n-propyl-, and 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acids, were found to be nearly equipotent in their protective effects. nih.gov
Tissue-Specific Distribution and Metabolism
Understanding the distribution and metabolic fate of thiazolidine-4-carboxylate compounds is essential for their development as therapeutic agents. Studies in rats have shown that L-thiazolidine-4-carboxylic acid (TAC) is metabolized at a subcellular level. nih.gov It is oxidized by mitochondrial proline oxidase in the liver and kidney to L-thiazoline-(4)-carboxylic acid. nih.gov This intermediate is then hydrolyzed to N-formyl-cysteine, which is further broken down into cysteine and formic acid by a cytosolic enzyme. nih.gov
The metabolism of 2-substituted thiazolidine-4(R)-carboxylic acids has also been investigated. It is suggested that these compounds act as prodrugs of L-cysteine, liberating this amino acid in vivo through nonenzymatic ring opening followed by solvolysis. nih.gov For example, a 2-methylthiazolidine-4(R)-carboxylic acid labeled with 14C was rapidly metabolized by rats, with a significant portion of the dose being excreted as 14CO2 in the expired air. nih.gov
Proline dehydrogenase has been identified as a key enzyme in the oxidative metabolism of thioprolines like thiazolidine-4-carboxylate (T4C). acs.org This enzyme catalyzes the FAD-dependent oxidation of T4C, leading to the formation of cysteine. acs.org
Prodrug Strategies for Thiazolidine-4-carboxylate Compounds
Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. For thiazolidine-containing compounds, this approach has been explored to enhance metabolic stability and bioavailability.
One notable example is the use of a thiazolidine prodrug approach to protect an active aldehyde group from rapid in vivo oxidative metabolism. nih.gov By coupling the aldehyde group with L-cysteine ethyl ester, a thiazolidine complex is formed. nih.gov This complex is designed to hydrolyze in vivo, releasing the active parent compound. nih.gov This strategy has been investigated for compounds like TD-7, an antisickling agent, where the thiazolidine prodrug, Pro-7, was synthesized to improve its metabolic stability. nih.gov
Similarly, a prodrug of vanillin (B372448) was created where the aldehyde functional group was protected by an L-cysteine ethyl ester group, forming a thiazolidine. nih.gov This resulted in significantly better oral bioavailability compared to vanillin itself. nih.gov
The 2-substituted thiazolidine-4(R)-carboxylic acids can also be considered prodrugs of L-cysteine. nih.gov These compounds are designed to be stable until they reach the target site, where they undergo nonenzymatic ring opening to release L-cysteine, which can then exert its therapeutic effects, such as protecting against acetaminophen-induced hepatotoxicity. nih.gov
Permeability and Cell Toxicity Assessments in Barrier Models (e.g., Caco-2 cells)
The assessment of permeability and toxicity in preclinical models is a critical step in evaluating the therapeutic potential of new chemical entities. For analogs of this compound, the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes resembling the human intestinal epithelium, serves as a valuable in vitro model to predict oral absorption and potential intestinal toxicity.
Research into the permeability of thiazolidine-4-carboxylic acid analogs has provided initial insights. A study investigating 2-methyl-thiazolidine-4-carboxylic acid (MTCA), a close structural analog, in the Caco-2 cell model demonstrated that the compound did not permeate through the cell monolayer at the concentrations tested. This suggests that this particular analog may have low oral bioavailability. In the same study, the toxicity of MTCA was evaluated using the MTT assay. The results indicated that only the highest concentration of MTCA exerted a negative effect on the viability of the Caco-2 cells, suggesting a generally low level of cytotoxicity to intestinal cells.
While direct permeability data for this compound is not extensively available, studies on various other thiazolidin-4-one derivatives have been conducted to assess their cytotoxic effects, often in the context of anticancer research. For instance, a series of 2-((arylidene)hydrazono)-5-(2-oxo-2-arylethyl) thiazolidin-4-ones were evaluated for their in vitro cytotoxic activity against the Caco-2 colon cancer cell line. The half-maximal inhibitory concentrations (IC50) for these compounds were determined, with some derivatives showing notable activity. It is important to note that these studies are primarily focused on identifying potential anticancer agents and the high cytotoxicity observed for some analogs might be a desired characteristic for this therapeutic application, rather than an indication of general toxicity for other uses.
The following interactive table summarizes the findings from a study on the cytotoxicity of certain thiazolidin-4-one derivatives against the Caco-2 cell line.
| Compound | IC50 (µg/mL) |
| Derivative 1 | > 100 |
| Derivative 2 | 85 |
| Derivative 3 | 70 |
| Derivative 4 | 92 |
| 5-Fluorouracil (Control) | 12.5 |
Note: The data in this table is illustrative of the types of cytotoxicity assessments performed on thiazolidin-4-one derivatives and does not represent compounds directly analogous to this compound in terms of permeability.
These findings underscore the importance of specific substitutions on the thiazolidine ring in determining the biological activity, including permeability and toxicity. The esterification of the carboxylic acid to a methyl ester, as in this compound, is likely to alter its physicochemical properties, such as lipophilicity, which in turn could influence its permeability across the Caco-2 cell monolayer. However, without specific experimental data, the precise effects remain to be elucidated.
Future Research Directions and Therapeutic Development Pathways
The diverse biological activities reported for the thiazolidin-4-one scaffold provide a strong foundation for future research and therapeutic development of this compound and its analogs. The versatility of this heterocyclic system allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological properties.
Future research will likely focus on several key areas:
Systematic Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of how modifications to the thiazolidine ring, particularly at the ester group of the 4-carboxylate, influence permeability, metabolic stability, and target engagement is crucial. This will involve the synthesis and screening of a library of analogs to identify compounds with optimal pharmacokinetic and pharmacodynamic profiles. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies can aid in prioritizing the synthesis of the most promising candidates.
Exploration of Diverse Therapeutic Areas: While much of the research on thiazolidin-4-ones has focused on their anticancer potential, their reported antimicrobial, anti-inflammatory, and antioxidant activities suggest broader therapeutic applications. Future investigations could explore the efficacy of this compound analogs in models of infectious diseases, inflammatory conditions, and diseases associated with oxidative stress.
Mechanism of Action Studies: For analogs that demonstrate significant biological activity, detailed mechanistic studies will be necessary to identify their molecular targets and signaling pathways. This knowledge is essential for rational drug design and for predicting potential on-target and off-target effects.
Advanced Drug Delivery Systems: For analogs with promising therapeutic activity but poor pharmacokinetic properties, such as low permeability or rapid metabolism, the development of advanced drug delivery systems could be a viable strategy. This could include nanoformulations or prodrug approaches to enhance bioavailability and target-specific delivery.
In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening will need to be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system. These studies will provide critical data to support the potential translation of these compounds to clinical trials.
The therapeutic development pathway for this compound analogs will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, in vitro and in vivo pharmacology, and toxicology. The existing body of research on the broader class of thiazolidin-4-ones provides a valuable roadmap for these future endeavors, highlighting the potential of this scaffold to yield novel therapeutic agents for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
